5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains both bromine and chlorine substituents. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen substituents.
Cyclization and Condensation: It can also undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Dehalogenated compounds or reduced oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing diverse chemical libraries.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity contribute to the enhancement of material properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- 5-(Methyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
- 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
5-(Bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and interaction profiles. This dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
Properties
Molecular Formula |
C9H6BrClN2O |
---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
5-(bromomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 |
InChI Key |
MDRXBHFQIWTWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.